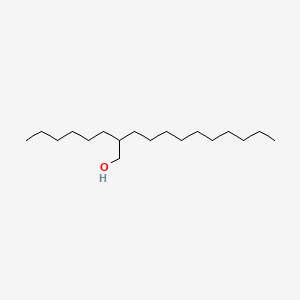

1-Dodecanol, 2-hexyl-

CAS No.: 110225-00-8

Cat. No.: VC2312646

Molecular Formula: C18H38O

Molecular Weight: 270.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110225-00-8 |

|---|---|

| Molecular Formula | C18H38O |

| Molecular Weight | 270.5 g/mol |

| IUPAC Name | 2-hexyldodecan-1-ol |

| Standard InChI | InChI=1S/C18H38O/c1-3-5-7-9-10-11-12-14-16-18(17-19)15-13-8-6-4-2/h18-19H,3-17H2,1-2H3 |

| Standard InChI Key | LOIMOHMWAXGSLR-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCC(CCCCCC)CO |

| Canonical SMILES | CCCCCCCCCCC(CCCCCC)CO |

Introduction

Synthesis and Production Methods

The primary industrial synthesis route for 1-Dodecanol, 2-hexyl- utilizes the Guerbet reaction, a well-established method for creating branched alcohols. This process involves the condensation of two different fatty alcohols to form a higher molecular weight branched alcohol through a series of reactions:

Guerbet Reaction Mechanism

The synthesis typically proceeds through several key steps:

-

Dehydrogenation of the primary alcohols to form aldehydes

-

Aldol condensation between the aldehydes

-

Hydrogenation of the resulting α,β-unsaturated aldehyde

-

Final reduction to yield the desired Guerbet alcohol

This synthetic pathway provides an efficient means of producing 1-Dodecanol, 2-hexyl- at industrial scale, utilizing readily available starting materials and established catalytic processes.

Chemical Reactivity Profile

As a primary alcohol, 1-Dodecanol, 2-hexyl- demonstrates reactivity typical of this functional group, participating in several important chemical transformations:

Oxidation Reactions

The primary alcohol group can undergo oxidation to form aldehydes or carboxylic acids depending on reaction conditions. Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are valuable for creating derivative compounds with different functional properties.

Substitution Reactions

The hydroxyl group can be replaced by other functional groups through substitution reactions. For example, reaction with thionyl chloride produces the corresponding alkyl chloride derivative. These transformations enable the creation of various functional derivatives for specialized applications.

Esterification

1-Dodecanol, 2-hexyl- readily participates in esterification reactions with carboxylic acids in the presence of acid catalysts, forming esters with diverse properties. This reactivity is particularly relevant for creating compounds used in fragrances, lubricants, and cosmetic formulations.

Reduction Reactions

Though already an alcohol, it can be further reduced to form alkanes using strong reducing agents such as lithium aluminum hydride. This transformation removes the hydroxyl functionality entirely, producing a fully hydrocarbon structure.

Applications in Various Industries

Pharmaceutical Applications

The structure of 1-Dodecanol, 2-hexyl- enables effective interaction with biological membranes, making it valuable for drug formulation and delivery systems. Research has demonstrated its potential therapeutic effects, particularly its antimicrobial properties against various pathogens. This capability suggests applications in pharmaceutical formulations designed to combat bacterial infections.

Cosmetic Industry Utilization

In cosmetics, 1-Dodecanol, 2-hexyl- functions primarily as an emollient and skin-conditioning agent. Its molecular structure allows it to form a protective barrier on skin surfaces, enhancing hydration and improving texture.

Table 2: Cosmetic Applications of 1-Dodecanol, 2-hexyl-

| Product Category | Typical Concentration (%) | Primary Function |

|---|---|---|

| Moisturizers | 1-5 | Emollient |

| Sunscreens | 0.5-2 | Skin Conditioning |

| Hair Conditioners | 1-3 | Frizz Control |

The effectiveness of this compound in cosmetic formulations stems from its ability to provide smoothness and reduce moisture loss from skin and hair surfaces, enhancing product performance and consumer experience.

Industrial Applications

In industrial contexts, 1-Dodecanol, 2-hexyl- serves as an effective solvent and surfactant in various formulations. Its hydrophobic characteristics make it particularly suitable for incorporation into detergents and cleaning agents. Research indicates that when added to cold-water laundry detergents, it enhances cleaning efficiency while maintaining fabric integrity. The compound acts as a surfactant that reduces surface tension, facilitating the removal of soil and stains from fabrics.

| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.3 |

| Pseudomonas aeruginosa | 0.4 |

The mechanism of antimicrobial action likely involves disruption of bacterial cell membranes, leading to cell death or growth inhibition. This property enhances the compound's value for applications requiring antimicrobial activity, including both pharmaceutical and consumer products.

Research Trends and Future Directions

Current research on 1-Dodecanol, 2-hexyl- focuses on optimizing its applications in existing industries while exploring novel uses. Emerging areas of interest include:

-

Enhanced antimicrobial formulations targeting resistant bacteria

-

Development of more sustainable production methods

-

Investigation of potential synergistic effects with other bioactive compounds

-

Exploration of applications in advanced materials and specialized coatings

These research directions reflect the ongoing value of this versatile compound and suggest expanding applications in the future.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume